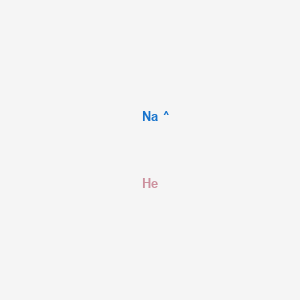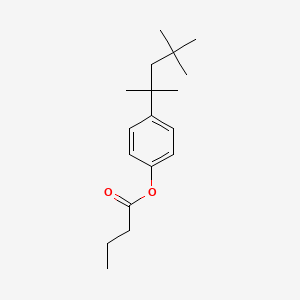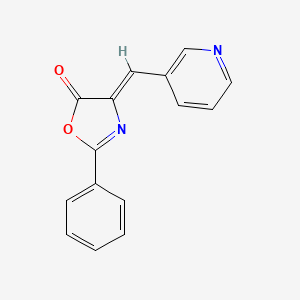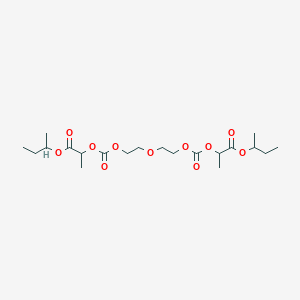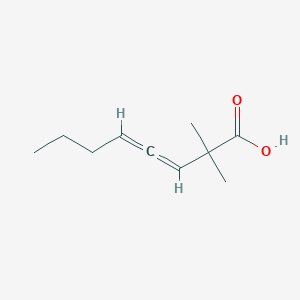
2,2-Dimethylocta-3,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylocta-3,4-dienoic acid is an organic compound with the molecular formula C10H16O2 It is a carboxylic acid with a unique structure characterized by a dienoic system, which means it contains two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylocta-3,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-butadiene with carbon dioxide under high pressure and temperature conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylocta-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylocta-3,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylocta-3,4-dienoic acid involves its interaction with various molecular targets. The dienoic system allows it to participate in conjugation reactions, which can affect the electronic properties of the molecule. This, in turn, influences its reactivity and interactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geranic acid:
Nerolic acid: Another isomer with similar structural features.
Octanoic acid: A saturated carboxylic acid with a similar carbon chain length but without the double bonds.
Uniqueness
2,2-Dimethylocta-3,4-dienoic acid is unique due to its specific placement of double bonds and the presence of the 2,2-dimethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
6134-26-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-8-10(2,3)9(11)12/h6,8H,4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
HJILNJGISCZOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C=CC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



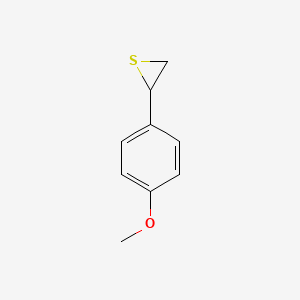
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
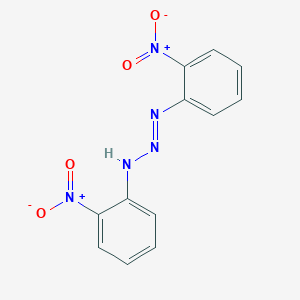
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)

